molecular formula C24H21Br B13924057 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene

2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene

Cat. No.: B13924057
M. Wt: 389.3 g/mol
InChI Key: FMFCPKCDIGNSEG-UHFFFAOYSA-N
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Description

2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is a chemical compound with the molecular formula C24H21Br It is a derivative of indeno[1,2-b]fluorene, characterized by the presence of a bromine atom and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene typically involves multiple steps. One common method starts with the preparation of the indeno[1,2-b]fluorene core, followed by bromination and methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene
  • 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
  • 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

Uniqueness

2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is unique due to its specific substitution pattern and the presence of four methyl groups, which can influence its reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C24H21Br

Molecular Weight

389.3 g/mol

IUPAC Name

2-bromo-6,6,12,12-tetramethylindeno[1,2-b]fluorene

InChI

InChI=1S/C24H21Br/c1-23(2)19-8-6-5-7-15(19)17-12-22-18(13-21(17)23)16-10-9-14(25)11-20(16)24(22,3)4/h5-13H,1-4H3

InChI Key

FMFCPKCDIGNSEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=C(C4(C)C)C=C(C=C5)Br)C

Origin of Product

United States

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